FeTPPS

Protein nitration Peroxynitrite Iron porphyrin

Generic peroxynitrite scavengers produce divergent and often contradictory biological outcomes, undermining experimental reproducibility and wasting procurement budgets. FeTPPS is the validated, selective ONOO⁻ decomposition catalyst that ensures pathway-specific interrogation. • Catalytically isomerizes peroxynitrite to nitrate (EC₅₀ = 5 µM); does not complex NO or alter superoxide, enabling unambiguous pathway attribution. • Validated in cardiac I/R injury models: 10 µM perfusion restores myocardial function ex vivo; 30 mg/kg prevents endotoxin-induced contractile dysfunction in vivo. • Essential for protein tyrosine nitration studies with H₂O₂/nitrite-unlike FeTMPyP, FeTPPS catalyzes dose-, time-, and pH-dependent nitration with hydrophilic site selectivity confirmed by LC-MS/MS. • Activates Akt phosphorylation and glucose uptake in myotubes; rescues cardiomyocytes from SIN-1/H₂O₂-induced mitochondrial death independent of cyclosporin A-sensitive PTP opening.

Molecular Formula C44H28ClFeN4O12S4
Molecular Weight 1024.259
CAS No. 90384-82-0
Cat. No. B570527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeTPPS
CAS90384-82-0
Synonyms(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonato]](6-)-N21,N22,N23,N24]-ferrate(4-) Tetrahydrogen; _x000B_(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzene
Molecular FormulaC44H28ClFeN4O12S4
Molecular Weight1024.259
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)O.Cl.[Fe+3]
InChIInChI=1S/C44H28N4O12S4.ClH.Fe/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H;/q-2;;+3/p-1
InChIKeyHTJVCSCYYTXCSQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

FeTPPS (CAS 90384-82-0) Procurement Guide: Peroxynitrite Decomposition Catalyst for Nitrative Stress Research


FeTPPS (5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride) is a water-soluble ferric porphyrin complex that functions as a selective peroxynitrite (ONOO⁻) decomposition catalyst, catalytically isomerizing peroxynitrite to nitrate both in vitro and in vivo [1]. As a heme analog, FeTPPS confers cytoprotection against peroxynitrite-mediated injury with an EC₅₀ of 5 µM and does not complex with nitric oxide or directly alter superoxide levels, enabling specific interrogation of peroxynitrite-dependent pathways in oxidative and nitrative stress research [2].

FeTPPS (90384-82-0) vs. Alternative Iron Porphyrins: Why Substitution Compromises Experimental Outcomes


Within the class of water-soluble iron porphyrin peroxynitrite decomposition catalysts, FeTPPS, FeTMPyP, and FeTBAP exhibit structurally distinct peripheral substituents that confer divergent catalytic selectivity, protein nitration profiles, and downstream biological activities [1]. Generic substitution without understanding these functional divergences risks invalidating experimental conclusions—FeTMPyP, despite its peroxynitrite decomposition activity, fails to catalyze protein nitration in the presence of H₂O₂ and nitrite, whereas FeTPPS and FeTBAP effectively induce this modification [2]. Furthermore, FeTPPS and FeTBAP stimulate Akt phosphorylation and glucose uptake in myotubes, while FeTMPyP does not, underscoring that catalytic activity alone does not predict biological outcome [3]. Procurement decisions must therefore be guided by the specific pathway or modification being interrogated.

FeTPPS (CAS 90384-82-0) Quantitative Differentiation Evidence: Comparator-Based Performance Data


FeTPPS vs. FeTMPyP: Divergent Catalytic Activity in Protein Tyrosine Nitration Assays

FeTPPS effectively catalyzes bovine serum albumin (BSA) nitration in the presence of H₂O₂ and nitrite (NO₂⁻), whereas FeTMPyP exhibits negligible BSA nitration under identical experimental conditions [1]. This functional divergence stems from FeTMPyP's rapid self-degradation via scavenging of oxo-Fe(IV) intermediates, a property not shared by FeTPPS or FeTBAP [2].

Protein nitration Peroxynitrite Iron porphyrin Nitrative stress

FeTPPS Cytoprotective Potency: EC₅₀ Comparison Against Peroxynitrite-Mediated Cellular Injury

FeTPPS, FeTMPS, and FeTMPyP all provide protection against exogenously added synthetic peroxynitrite (PN)-mediated injury in target cells, with EC₅₀ values for each compound falling 30-50-fold below the final concentration of PN added [1]. FeTPPS specifically confers cytoprotection with an EC₅₀ of 5 µM against peroxynitrite and exhibits minimal SOD mimetic activity .

Cytoprotection Peroxynitrite EC50 Cell viability

FeTPPS Serum Albumin Binding Affinity: In Vivo Detoxification and Stability Advantage

FeTPPS binds to bovine serum albumin (BSA) with high affinity (Kb ~ 10⁹ M⁻¹), forming a BSA-FeTPPS complex that effectively inhibits the compound's intrinsic pro-oxidative activity and protects against oxidative degradation [1]. This binding occurs at a site distinct from the heme pocket and may protect against potentially toxic effects on blood components in vivo [1]. Additionally, FeTPPS does not induce heme oxygenase-1 (HO-1) expression, indicating that HO-1 is not related to its protective capacity [1].

Serum albumin binding Detoxification In vivo stability Pro-oxidant activity

FeTPPS vs. FeTMPyP: Differential Effects on Akt Phosphorylation and Glucose Transport

FeTPPS and FeTBAP, but not FeTMPyP, increase Akt phosphorylation and stimulate glucose uptake in C2C12 myotubes [1]. This functional divergence occurs despite all three compounds possessing peroxynitrite decomposition catalytic activity, indicating that additional properties—specifically in vitro peroxidase activity shared by FeTPPS and FeTBAP but not FeTMPyP—correlate with insulin signaling stimulation [1].

Insulin signaling Akt phosphorylation Glucose uptake Metalloporphyrin

FeTPPS in Cardiac Ischemia-Reperfusion: Functional Recovery and Collagen Preservation

In an isolated working rat heart model subjected to 4-hour cardioplegic arrest at 4°C followed by 45-minute reperfusion, FeTPPS (10 µM perfused during reperfusion) protected against post-ischemic injury [1]. Global post-ischemic recovery in the control group was approximately 35% of pre-ischemic values; FeTPPS treatment improved myocardial functional recovery, and collagen content was better preserved in the FeTPPS group than in control and pyruvate (2 mM) groups [1].

Ischemia-reperfusion injury Cardioprotection Cardioplegic arrest Myocardial function

FeTPPS vs. Cyclosporin A: Superior Antagonism of Peroxynitrite-Induced Cardiomyocyte Death

In embryonic chick cardiomyocytes treated with SIN-1 (which generates peroxynitrite via NO and superoxide release), FeTPPS antagonized cell death and reduced cellular protein nitration [1]. Critically, FeTPPS rescued cells from near-complete cell death induced by the combination of SIN-1 plus H₂O₂ [1]. In contrast, the mitochondrial permeability transition pore (PTP) blocker cyclosporin A did not alter SIN-1-induced cell death [1]. FeTPPS also prevented SIN-1-induced loss of mitochondrial transmembrane potential (ΔΨm), whereas cyclosporin A failed to antagonize the effects of SIN-1 [1].

Cardiomyocyte Cell death Peroxynitrite Mitochondrial permeability transition

FeTPPS (90384-82-0) Optimal Application Scenarios: Evidence-Based Research Use Cases


Cardiac Ischemia-Reperfusion Injury and Myocardial Preservation Studies

FeTPPS is validated for investigating peroxynitrite's role in cardiac ischemia-reperfusion injury. In isolated working rat heart models, FeTPPS (10 µM) perfused during reperfusion improves myocardial functional recovery and preserves collagen content following cardioplegic arrest [1]. FeTPPS also prevents endotoxin-induced myocardial contractile dysfunction in vivo at 30 mg/kg [2]. Researchers requiring a peroxynitrite decomposition catalyst with demonstrated cardiac tissue protection should select FeTPPS over FeTMPyP or MnTBAP for this application, as the compound has direct evidence of cardioprotective efficacy in both ex vivo and in vivo models [1][2].

Protein Tyrosine Nitration Mechanistic Studies Requiring H₂O₂/NO₂⁻ System Activity

FeTPPS is the appropriate selection for studies investigating protein tyrosine nitration in the presence of hydrogen peroxide and nitrite. Unlike FeTMPyP, which fails to catalyze BSA nitration under these conditions, FeTPPS effectively induces dose-, time-, and pH-dependent protein nitration in BSA, rat brain homogenate, and cultured HepG2 cells [1]. LC-MS/MS analysis further reveals that FeTPPS catalyzes nitration at tyrosine residues in more hydrophilic environments, whereas hemin targets hydrophobic sites [1]. This differential site selectivity makes FeTPPS essential for mapping nitration patterns distinct from heme-catalyzed modifications [1].

Insulin Signaling and Glucose Metabolism Research

For investigators studying peroxynitrite modulation of insulin signaling, FeTPPS (and FeTBAP) but not FeTMPyP increases Akt phosphorylation and stimulates glucose uptake in C2C12 myotubes [1]. This functional divergence correlates with in vitro peroxidase activity rather than peroxynitrite decomposition activity alone [1]. FeTPPS also decreases protein nitration in myotubes, whereas FeTMPyP does not [1]. Procurement of FeTPPS is thus mandatory for studies where downstream activation of insulin signaling pathways is the experimental endpoint; substitution with FeTMPyP will yield negative results despite equivalent peroxynitrite scavenging capacity [1].

Mitochondrial Dysfunction and Cell Death Pathway Analysis

FeTPPS is uniquely suited for dissecting peroxynitrite-mediated mitochondrial death pathways. In cardiomyocytes, FeTPPS rescues cells from near-complete cell death induced by combined SIN-1 and H₂O₂ exposure, prevents loss of mitochondrial transmembrane potential (ΔΨm), and reduces mitochondrial protein nitration—effects not replicated by the mitochondrial PTP inhibitor cyclosporin A [1]. This evidence positions FeTPPS as the superior tool for studying nitrative stress-induced mitochondrial dysfunction, particularly in experimental systems where cyclosporin A-sensitive PTP opening is not the primary death mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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